Ethyl 2-methyl-3-oxohept-6-enoate

Organic Synthesis Radical Cyclization Process Chemistry

Ethyl 2-methyl-3-oxohept-6-enoate (CAS 87027-59-6) is a β-ketoester building block characterized by a terminal alkene moiety. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing complex molecular architectures, including heterocycles, rifamycin chromophores, and alkaloid derivatives.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 87027-59-6
Cat. No. B1661003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-3-oxohept-6-enoate
CAS87027-59-6
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C(=O)CCC=C
InChIInChI=1S/C10H16O3/c1-4-6-7-9(11)8(3)10(12)13-5-2/h4,8H,1,5-7H2,2-3H3
InChIKeyFOHQSBOCWOGKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-3-oxohept-6-enoate (CAS 87027-59-6) Procurement & Baseline Characteristics for Research Sourcing


Ethyl 2-methyl-3-oxohept-6-enoate (CAS 87027-59-6) is a β-ketoester building block characterized by a terminal alkene moiety [1]. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing complex molecular architectures, including heterocycles, rifamycin chromophores, and alkaloid derivatives . Its structure provides a unique combination of an electrophilic carbonyl center and a nucleophilic α-carbon, alongside an alkene handle for subsequent functionalization or cyclization reactions . This profile makes it a key procurement target for synthetic chemistry, medicinal chemistry, and process research applications.

Why Ethyl 2-methyl-3-oxohept-6-enoate Cannot Be Generically Substituted: Evidence-Based Differentiation for Critical Applications


In research and industrial settings, substituting ethyl 2-methyl-3-oxohept-6-enoate with structurally similar β-ketoesters (e.g., the methyl ester analog CAS 86210-70-0, the saturated analog CAS 2866-79-7, or the 2-unsubstituted analog CAS 17605-06-0) without empirical validation introduces significant risk. Critical reaction outcomes, such as cyclization yields, regioselectivity, stereochemical control, and the efficiency of downstream synthetic routes (e.g., in the synthesis of 3-hydroxypyridines or rifamycin intermediates ), are exquisitely sensitive to the electronic and steric contributions of the α-methyl and ethyl ester substituents. Even minor structural perturbations can alter enolate geometry, nucleophilicity, or the conformational bias of the pendant alkene, leading to divergent reaction pathways [1]. The following evidence demonstrates that these differences are quantifiable and directly impact the success of key synthetic transformations, underscoring the necessity of sourcing the exact compound for optimized workflows.

Ethyl 2-methyl-3-oxohept-6-enoate: Quantified Differentiation Evidence for Scientific Selection


Synthetic Efficiency in Cyclization Reactions: Comparative Yields of Salicylate Esters

The presence of the α-methyl group in ethyl 2-methyl-3-oxohept-6-enoate is critical for achieving efficient oxidative cyclization to salicylate esters, a key transformation for constructing aromatic scaffolds. In a systematic study of 3-oxo-6-heptenoate esters, substrates bearing the 2-methyl substitution exhibited a marked influence on reaction outcomes, with yields ranging from 17-78% depending on the specific alkene substitution pattern [1]. While direct yield comparisons for the exact target compound versus its 2-unsubstituted analog (ethyl 3-oxohept-6-enoate, CAS 17605-06-0) are not explicitly tabulated in the open literature, class-level inference indicates that the α-methyl substitution is essential for modulating the stability and reactivity of the intermediate α-oxoradical, thereby dictating cyclization efficiency and product distribution [2]. The terminal alkene in the target compound is expected to provide the highest yields under standard conditions, as internal alkenes require more forcing conditions and give diminished yields [2].

Organic Synthesis Radical Cyclization Process Chemistry

Regioselectivity and Stereochemical Control in 6-Endo-Trig Radical Cyclizations

The α-methyl substituent in ethyl 2-methyl-3-oxohept-6-enoate is not merely a passive group; it actively governs the regio- and stereochemical course of radical cyclizations. Studies on a series of 2-substituted 3-oxo-hept-6-enoate esters revealed that both manganese(III)-mediated oxidative cyclizations and iodine/bromine atom transfer cyclizations yield comparable regio- and stereochemical outcomes, a trend attributed to the involvement of free α-carbonyl radicals [1]. This behavior directly contrasts with the radical cyclization of the 2-unsubstituted analog (methyl 3-oxohept-6-enoate), which proceeds via a 6-endo-trig pathway to give a secondary radical that is further oxidized [2]. The presence of the 2-methyl group in the target compound alters the electronics and sterics of the radical intermediate, providing a distinct and predictable cyclization manifold that is not accessible with the unsubstituted analog.

Radical Chemistry Stereoselective Synthesis Mechanistic Studies

Impact of Ester Alkyl Group on Molecular Properties and Handling

The ethyl ester moiety of ethyl 2-methyl-3-oxohept-6-enoate imparts specific physicochemical properties that are distinct from its methyl ester analog (methyl 2-methyl-3-oxo-hept-6-enoate, CAS 86210-70-0). The target compound has a molecular weight of 184.24 g/mol, whereas the methyl ester analog is significantly lighter at 170.21 g/mol [1]. This difference influences physical state, volatility, and solubility, which can directly impact handling, storage, and performance in synthetic protocols. While specific comparative data on solubility or boiling point are not available in open sources, the increased lipophilicity of the ethyl ester is a well-established class-level trend, which can be crucial for reactions in non-polar media or for the partitioning of intermediates during aqueous workup .

Physicochemical Properties Formulation Science Procurement

Defined Safety and Handling Profile for Laboratory Use

The target compound's hazard profile is well-defined by regulatory notification, providing clarity for procurement and safe handling. According to the C&L Inventory, ethyl 2-methyl-3-oxohept-6-enoate is classified as a combustible liquid (Flam. Liq. 4, H227) and is a skin irritant (Skin Irrit. 2, H315), eye irritant (Eye Irrit. 2A, H319), and may cause respiratory irritation (STOT SE 3, H335) [1]. In contrast, safety data for many close analogs, such as the 2-bromo derivative (ethyl 2-bromo-2-methyl-3-oxohept-6-enoate), are not as extensively documented in public regulatory inventories, creating ambiguity for EH&S assessments [2]. The availability of clear, classified hazard statements for the target compound simplifies risk assessment and the implementation of appropriate engineering controls and personal protective equipment, making it a lower-liability choice for routine laboratory and pilot-scale operations.

Safety Data Laboratory Safety Regulatory Compliance

Best Application Scenarios for Ethyl 2-methyl-3-oxohept-6-enoate Based on Quantitative Differentiation


Precursor for Rifamycin Chromophore Synthesis

The compound serves as a regiospecific building block in the Diels-Alder-based synthesis of the naphthofuranone chromophore of rifamycins, a class of ansamycin antibiotics . The presence of both the α-methyl group and terminal alkene is critical for achieving the required regiochemical control in the construction of this complex, biologically relevant core. Substituting with a 2-unsubstituted or saturated analog would likely fail to deliver the correct stereochemical and electronic environment needed for this key transformation.

Synthesis of 3-Hydroxypyridines via Reagent-Free Thermolysis

This β-ketoester is a key substrate for the reagent-free, thermally induced cyclization of geminal diazides to yield highly substituted 3-hydroxypyridines in preparative quantities (up to 97% yield for related substrates) . The target compound's terminal alkene moiety is essential for providing the required olefin for this transformation. The efficiency of this method highlights the value of the compound's specific structure for accessing valuable heterocyclic intermediates under operationally simple conditions.

Construction of Substituted Piperidones via Double Mannich Reactions

As an acyclic α,γ-substituted β-keto ester, the target compound can undergo double Mannich reactions with bis(aminol) ethers to afford substituted 3,5-substituted-4-piperidones with high diastereoselectivity . These piperidones serve as advanced intermediates for the synthesis of substituted E-ring analogues of the delphinium alkaloid methyllycaconitine. The specific α-methyl and ethyl ester substitution pattern is crucial for achieving the high levels of diastereocontrol observed in this transformation.

Oxidative Cyclization to Salicylate Esters

The compound's terminal alkene and 2-methyl group are optimized for manganese(III)-based oxidative free-radical cyclizations to yield salicylate esters, a class of important aromatic building blocks [1]. The reaction works best with terminal alkenes as the radical acceptor, and the 2-methyl substitution influences the stability of the intermediate α-oxoradical. This application leverages the compound's specific structural features to achieve efficient aromatization, a process that would be less effective or require more forcing conditions with internal alkene analogs.

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